2-Bromocyclodec-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromocyclodec-2-en-1-ol is an organic compound that belongs to the class of brominated cycloalkenes It is characterized by a ten-membered carbon ring with a bromine atom and a hydroxyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclodec-2-en-1-ol typically involves the bromination of cyclodecene followed by the introduction of a hydroxyl group. One common method is the addition of bromine to cyclodecene in the presence of a solvent such as carbon tetrachloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction is typically carried out in reactors with precise temperature and pressure control to optimize the yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromocyclodec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a cyclodecene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclodecen-1-one or 2-cyclodecen-1-al.
Reduction: Formation of cyclodecene.
Substitution: Formation of 2-aminocyclodec-2-en-1-ol or 2-thiocyclodec-2-en-1-ol
Wissenschaftliche Forschungsanwendungen
2-Bromocyclodec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromocyclodec-2-en-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromocyclohex-2-en-1-ol
- 2-Bromocyclooct-2-en-1-ol
- 2-Bromocyclododec-2-en-1-ol
Uniqueness
2-Bromocyclodec-2-en-1-ol is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs.
Eigenschaften
CAS-Nummer |
57090-98-9 |
---|---|
Molekularformel |
C10H17BrO |
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-bromocyclodec-2-en-1-ol |
InChI |
InChI=1S/C10H17BrO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h7,10,12H,1-6,8H2 |
InChI-Schlüssel |
BZQVINURWHEUKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC=C(C(CCC1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.